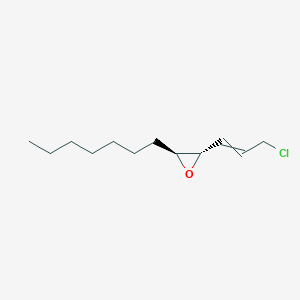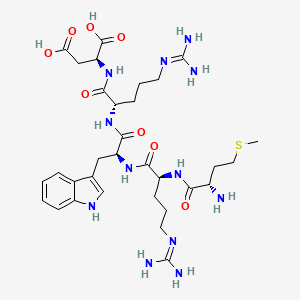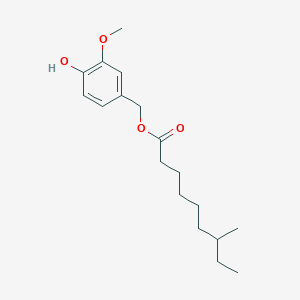![molecular formula C9H11NOSi B12596188 4-[Hydroxy(dimethyl)silyl]benzonitrile CAS No. 609353-70-0](/img/structure/B12596188.png)
4-[Hydroxy(dimethyl)silyl]benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[Hydroxy(dimethyl)silyl]benzonitrile is an organosilicon compound characterized by the presence of a hydroxy group, two methyl groups attached to a silicon atom, and a benzonitrile moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Hydroxy(dimethyl)silyl]benzonitrile typically involves the reaction of 4-cyanophenol with chlorodimethylsilane in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired product after purification.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize costs. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4-[Hydroxy(dimethyl)silyl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as alkoxides or amines can react with the hydroxy group under basic conditions.
Major Products
Oxidation: Formation of 4-[Oxidized(dimethyl)silyl]benzonitrile.
Reduction: Formation of 4-[Hydroxy(dimethyl)silyl]benzylamine.
Substitution: Formation of various substituted benzonitrile derivatives.
Aplicaciones Científicas De Investigación
4-[Hydroxy(dimethyl)silyl]benzonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organosilicon compounds.
Biology: Potential use in the development of silicon-based biomolecules.
Medicine: Investigated for its potential as a precursor in drug synthesis.
Industry: Utilized in the production of advanced materials, such as silicon-based polymers and coatings.
Mecanismo De Acción
The mechanism of action of 4-[Hydroxy(dimethyl)silyl]benzonitrile depends on the specific reaction or application. In general, the hydroxy group can act as a nucleophile, participating in various chemical reactions. The silicon atom, with its unique properties, can influence the reactivity and stability of the compound, making it a valuable intermediate in organic synthesis.
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxybenzonitrile: Lacks the silicon moiety, making it less versatile in certain applications.
4-[Methoxy(dimethyl)silyl]benzonitrile: Similar structure but with a methoxy group instead of a hydroxy group, affecting its reactivity.
Uniqueness
4-[Hydroxy(dimethyl)silyl]benzonitrile stands out due to the presence of both a hydroxy group and a silicon atom, providing unique reactivity and potential for diverse applications. The combination of these functional groups allows for a wide range of chemical transformations and uses in various fields.
Propiedades
Número CAS |
609353-70-0 |
|---|---|
Fórmula molecular |
C9H11NOSi |
Peso molecular |
177.27 g/mol |
Nombre IUPAC |
4-[hydroxy(dimethyl)silyl]benzonitrile |
InChI |
InChI=1S/C9H11NOSi/c1-12(2,11)9-5-3-8(7-10)4-6-9/h3-6,11H,1-2H3 |
Clave InChI |
XRSDMDRANDFFIW-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C1=CC=C(C=C1)C#N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,3-Cyclopentanediol, 2-[(phenylmethyl)amino]-, (1R,3R)-](/img/structure/B12596107.png)
![{4-[(8-Chlorooctyl)oxy]phenyl}(4-hydroxyphenyl)methanone](/img/structure/B12596109.png)

![N-[2-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)ethyl]-2-(2-fluorophenyl)ethanamine](/img/structure/B12596123.png)

![6-[(4-Heptylanilino)methylidene]-3-(octyloxy)cyclohexa-2,4-dien-1-one](/img/structure/B12596133.png)



![Pyrrolo[2,3-b]pyrrole-1,2,3(6H)-triamine](/img/structure/B12596163.png)
![2H-Pyran, tetrahydro-2-[3-(phenylmethoxy)phenoxy]-](/img/structure/B12596176.png)

![4-[(2-Oxopropyl)sulfanyl]benzoic acid](/img/structure/B12596183.png)
